N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide
Beschreibung
N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide is a chiral organoiodine compound featuring a methanesulfonamide group attached to a branched alkyl chain with a stereogenic center at the C2 position. The iodine substituent acts as a leaving group, while the sulfonamide moiety may serve as a directing group in catalytic transformations.
Eigenschaften
IUPAC Name |
N-[(2R)-1-iodo-3,3-dimethylbutan-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16INO2S/c1-7(2,3)6(5-8)9-12(4,10)11/h6,9H,5H2,1-4H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSDPIWKFJWQRR-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CI)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CI)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide typically involves the reaction of 3,3-dimethylbutan-2-amine with methanesulfonyl chloride, followed by iodination. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the hazardous reagents involved .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]methanesulfonamide or N-[(2R)-1-amino-3,3-dimethylbutan-2-yl]methanesulfonamide.
Oxidation Reactions: Products include N-[(2R)-1-iodo-3,3-dimethylbutan-2-yl]methanesulfonic acid.
Reduction Reactions: Products include N-[(2R)-3,3-dimethylbutan-2-yl]methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide with sulfonamide and related derivatives, focusing on structural features, reactivity, and applications.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a benzamide group instead of methanesulfonamide and a hydroxylated tertiary carbon.
- Key Features: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization.
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Structure : Features dual azide groups and a tosyl (4-methylbenzenesulfonamide) group.
- Reactivity : Azides are precursors for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), whereas the iodine in the target compound is more suited for SN2 reactions or Suzuki-Miyaura coupling. Both compounds derive from sulfonamide intermediates but diverge in functional group utility .
N-(2-Furymethyl)methanesulfonamide
- Structure : Contains a furan ring linked to the sulfonamide group.
- Catalytic Behavior : Observed in nickel-catalyzed supercritical water gasification, where sulfonamides like this undergo decomposition to low-molecular-weight products. The iodo compound’s stability under similar conditions is untested but may differ due to the reactive C–I bond .
1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate
- Structure : Phosphonamidate ester with a hydroxyethyl group.
- Functional Groups: The phosphonamidate and hydroxyethyl groups contrast with the iodo and sulfonamide motifs. This compound’s applications likely involve organophosphorus chemistry rather than halogen-mediated reactivity .
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : The iodo group in the target compound offers distinct advantages in bond-forming reactions compared to hydroxyl or azide groups. For example, iodine’s polarizability enhances its leaving-group ability in SN2 reactions, whereas azides prioritize cycloaddition chemistry .
- Directing Group Utility : While N,O-bidentate groups (e.g., in ’s benzamide derivative) are superior for C–H activation, the sulfonamide group in the target compound may still coordinate metals, albeit less effectively .
- Stability Considerations : Sulfonamides with aromatic or heterocyclic substituents (e.g., furan in ) show decomposition under catalytic conditions, suggesting the iodo compound’s stability must be empirically verified in similar environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
